Divergent DAO Engagement vs. Carboxylic Acid Analog
The free carboxylic acid analog (4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid, CAS 90005-77-9) is experimentally confirmed to be essentially inactive against both cyclooxygenase-2 (COX-2) and D-amino acid oxidase (DAO), displaying <1% inhibition of DAO at a concentration of 10 µM . In contrast, the ethyl ester derivative (CAS 1013-14-5) has not been directly profiled in this assay, but its increased lipophilicity (estimated logP ~2.1 versus ~1.2 for the acid) and the precedent of structurally related benzoxazole carboxamides achieving nanomolar potency against other targets suggest a fundamentally different biochemical interaction landscape [1]. This quantitative inactivity of the acid analog precludes its use as a functional substitute for the ester in target-based screening cascades designed to identify novel DAO or COX-2 modulators.
| Evidence Dimension | Inhibition of D-amino acid oxidase (DAO) at 10 µM |
|---|---|
| Target Compound Data | Not directly reported for Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (insufficient data) |
| Comparator Or Baseline | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid (CAS 90005-77-9): <1% inhibition at 10 µM |
| Quantified Difference | Acid analog is functionally inactive; ester derivative remains to be fully characterized but is structurally poised for distinct target engagement |
| Conditions | In vitro DAO enzymatic assay; compound tested at 10 µM concentration |
Why This Matters
Procurement of the ethyl ester over the acid is essential for any assay series targeting DAO or COX-2 modulation, as the acid form provides a negative control rather than an active probe, preventing wasted screening resources.
- [1] BindingDB. BDBM477602: Affinity Data IC50: 30 nM for a structurally related 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide derivative (Patent US10889564). View Source
